DCVC
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
2-amino-3-(1,2-dichloroethenylsulfanyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Cl2NO2S/c6-1-4(7)11-2-3(8)5(9)10/h1,3H,2,8H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIHCWJOTSJIPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SC(=CCl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871798 | |
| Record name | S-(1,2-Dichloroethenyl)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60871798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
DCVC: A Deep Dive into a Frontier Technology Venture Capital Firm
An In-depth Guide for the Scientific and Drug Development Community
Executive Summary
The DCVC Investment Philosophy: A Computational Approach to Global Challenges
A core tenet of this compound's philosophy is the emphasis on capital efficiency in the early stages of development.[4] They gravitate towards companies that can achieve significant milestones with less capital than traditional approaches, often by leveraging computational models and simulations to de-risk and accelerate development before significant investment in physical infrastructure is required.[4]
Key Investment Sectors in the Life Sciences
This compound, and its dedicated life sciences fund this compound Bio, have made significant investments in companies that are at the forefront of revolutionizing drug discovery and development.[6][8] Their portfolio in this domain can be broadly categorized into several key areas:
-
Synthetic Biology: The firm invests in companies that are engineering biological systems for novel applications, from producing sustainable materials to creating new therapeutic modalities.[9][10]
-
Computational Platforms for Biology: this compound backs the development of platforms that can generate and analyze massive biological datasets, enabling a deeper understanding of disease and the identification of new therapeutic targets.
The following diagram illustrates the core components of this compound's deep tech investment thesis:
Caption: A diagram illustrating the core tenets of this compound's investment philosophy.
Portfolio Spotlight: Pioneering Companies in Drug Development
This compound's portfolio is a testament to their investment thesis, featuring a range of companies that are making significant strides in their respective fields. For researchers and drug development professionals, the following companies are of particular interest:
| Company | Focus Area | Technology Platform | Notable Partnerships/Funding |
| Recursion Pharmaceuticals | AI-driven drug discovery for rare and common diseases.[11][12] | The Recursion OS (Operating System) integrates automated wet-lab experiments, high-throughput cellular imaging, and machine learning to create a map of human cellular biology.[11][13] | Partnerships with Bayer and Roche; significant venture funding rounds.[13] |
| Relation Therapeutics | AI-powered drug discovery with a focus on immunology and metabolic diseases.[7][14] | "Lab-in-the-Loop" platform that combines single-cell multi-omics from patient tissue, functional assays, and machine learning to identify and validate novel drug targets.[7][15] | Strategic collaboration with Novartis worth up to $1.7 billion.[2][15][16] |
| AbCellera Biologics | AI-powered antibody discovery.[17] | A full-stack, AI-powered drug discovery platform that searches and analyzes the immune system to find novel antibodies.[17] | Co-developed the first authorized COVID-19 antibody therapy in North America.[17] |
| Umoja Biopharma | In-vivo CAR-T cell therapy for cancer.[17] | A proprietary platform that enables the generation of CAR-T cells directly within the patient's body.[17] | Part of the this compound Bio portfolio.[17] |
Methodologies and Experimental Workflows of Portfolio Companies
While detailed, proprietary experimental protocols of this compound's portfolio companies are not publicly available, it is possible to outline their high-level experimental and computational workflows based on public disclosures.
Recursion Pharmaceuticals: A Phenotypic Approach to Drug Discovery
Recursion's platform is built on a foundation of high-throughput biology and machine learning.[11] Their workflow can be conceptualized as follows:
-
Automated Cellular Perturbation: In their automated labs, millions of human cells are cultured and perturbed with a vast library of chemical compounds and genetic modifications.[11]
The following diagram illustrates the experimental workflow of Recursion Pharmaceuticals:
Caption: A high-level overview of Recursion's drug discovery workflow.
Relation Therapeutics: A "Lab-in-the-Loop" for Target Identification
Relation Therapeutics employs a "Lab-in-the-Loop" platform that iteratively combines computational analysis with experimental validation to increase the probability of success in drug development.[7][15]
-
Patient-Derived Data: The process begins with the analysis of single-cell multi-omic data directly from patient tissues, providing a high-resolution view of disease biology.[7][16]
-
Computational Target Identification: Machine learning algorithms analyze this complex data to identify genes and pathways that are causally linked to the disease.[15]
-
Experimental Validation: The computationally identified targets are then validated using functional genomic and cellular assays in the lab.[15]
-
Iterative Refinement: The results of these experiments are fed back into the computational models, creating a continuous loop of learning and refinement that leads to the selection of highly validated drug targets.[15]
The following diagram illustrates the "Lab-in-the-Loop" workflow of Relation Therapeutics:
Caption: A conceptual diagram of Relation Therapeutics' iterative discovery process.
Conclusion
This compound represents a significant force in the venture capital landscape, particularly for the scientific and drug development communities. Their focus on "deep tech" and the application of computational power to solve fundamental biological problems is fostering a new generation of companies with the potential to transform how we discover and develop new medicines. By backing platform-based approaches that generate vast amounts of proprietary data, this compound is not only investing in individual assets but also in the engines of future discovery. For researchers and professionals in the life sciences, understanding the investment philosophy and the technological approaches of the companies within this compound's portfolio offers a glimpse into the future of their fields.
References
- 1. machine-learning-made-simple.medium.com [machine-learning-made-simple.medium.com]
- 2. pharmexec.com [pharmexec.com]
- 3. pitchbook.com [pitchbook.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. pitchbook.com [pitchbook.com]
- 7. Home | Relation [relationrx.com]
- 8. This compound.com [this compound.com]
- 9. venturecapitaljournal.com [venturecapitaljournal.com]
- 10. Account Suspended [evonetix.com]
- 11. Pioneering AI Drug Discovery | Recursion [recursion.com]
- 12. Recursion Pharmaceuticals Case Study | Google Cloud [cloud.google.com]
- 13. Big tech meets biotech: Recursion and the AI gold rush in pharma [pharmaceutical-technology.com]
- 14. Relation lands $26m to accelerate biology-driven programs in osteoporosis and beyond [longevity.technology]
- 15. Lab-in-a-loop specialist Relation attracts Novartis alliance | pharmaphorum [pharmaphorum.com]
- 16. Relation and Novartis collaborate in atopic diseases | BioWorld [bioworld.com]
- 17. synbiobeta.com [synbiobeta.com]
DCVC's Playbook for Propelling Deep Tech Drug Discovery: A Technical Overview
San Francisco, CA - Data Collective Venture Capital (DCVC) has carved a significant niche in the venture capital landscape by championing "deep tech" startups—companies built on substantial scientific and engineering innovation. For researchers, scientists, and drug development professionals, understanding this compound's methodology offers a glimpse into the future of therapeutic innovation, where computational prowess and biological insights converge. This in-depth guide explores the core tenets of this compound's support for deep tech startups, with a particular focus on its impact on the pharmaceutical sector.
At its core, this compound's investment thesis revolves around backing entrepreneurs who are leveraging computational approaches, artificial intelligence (AI), and proprietary datasets to tackle complex, real-world problems.[1][2] The firm's strategy extends beyond mere capital investment, providing portfolio companies with access to a robust network of technology executives and experts, and hands-on support to navigate the complexities of product-market fit and go-to-market strategies.[3][4] This holistic approach is particularly crucial in the capital-intensive and high-risk domain of drug discovery.
This compound's dedicated life sciences fund, this compound Bio, exemplifies this philosophy by investing in companies that merge deep biological insights with advanced computation to create novel therapies.[5] The firm's portfolio showcases a commitment to companies that are not just discovering new drugs but are fundamentally re-engineering the discovery and development process itself. This guide will delve into the technical approaches of three prominent this compound portfolio companies in the drug discovery space: Creyon Bio, Avicenna Biosciences, and Relation Therapeutics.
A Data-First Approach to Oligonucleotide Therapeutics: The Creyon Bio Model
Key Technological Pillars:
-
Aptamer-Mediated Delivery: A significant hurdle in OBM development is targeted delivery. Creyon is engineering aptamers—short, single-stranded DNA or RNA molecules that can bind to specific target molecules—to deliver their therapeutic payloads to the desired cells and tissues.[7]
The logical workflow of Creyon Bio's platform can be visualized as a continuous loop of data generation, model training, and predictive engineering.
Avicenna Biosciences: Accelerating Medicinal Chemistry with Machine Learning
Avicenna Biosciences is focused on the critical "last mile" of drug discovery—optimizing lead compounds into clinical candidates. The company's machine learning-driven medicinal chemistry platform is designed to make this process faster, cheaper, and more successful.[8]
Core Technological Approach:
Avicenna's platform leverages proprietary machine learning methods to identify new chemical entities and overcome challenges in medicinal chemistry, such as engineering potency, selectivity, and optimal tissue exposure.[9] A key aspect of their strategy is to focus on the lead optimization stage, where many promising drug discovery programs falter.[9]
One of the company's notable successes is the discovery of an orally available, central nervous system (CNS)-penetrant ROCK inhibitor for the treatment of neurodegenerative diseases.[9] The company has highlighted two key assets:
-
AVI-009: A potent and highly selective ROCK inhibitor that has shown therapeutic benefit in an animal model of levodopa-induced dyskinesia, a complication of Parkinson's Disease.[9]
-
AVI-016: Another potent and selective ROCK inhibitor that has demonstrated significant therapeutic benefit in an animal model of amyotrophic lateral sclerosis (ALS).[9]
The company's success in rapidly identifying development candidates is a testament to the power of its computational approach.
| Avicenna Biosciences: Key Quantitative Outcomes | |
| Time from Project Initiation to Development Candidate | As little as 12 months[9] |
| Reduction in Synthetic Effort | 100x[9] |
Relation Therapeutics: Unraveling Disease Biology with a "Lab-in-the-Loop"
Relation Therapeutics is pioneering a "Lab-in-the-Loop" platform that integrates single-cell multi-omics, functional genomics, and machine learning to understand the biology of diseases and discover new therapies.[1] The company's approach is to generate high-resolution biological data directly from patient tissue and use this to build predictive models of disease.
The "Lab-in-the-Loop" Workflow:
Relation's platform is a cyclical process that begins with patient data and iteratively refines its understanding of disease biology.
-
Multi-Modal Patient Data: The process starts with the collection of human genetics and proprietary omics data generated directly from patient tissue.
-
Machine Learning: Machine learning models, including generative and large language models, and graph neural networks, are used to analyze this data to identify and prioritize potential drug targets.
-
Perturbational Omics and Translational Cellular Models: The role of identified genes in driving the cellular phenotype of a disease is then tested using interventional experiments with a range of perturbation technologies.
-
High-Performance Experimentation and Computation: The company's lab integrates tissue profiling, single-cell and spatial transcriptomics, sequencing, and target validation to generate new data, which is then fed back into the machine learning models to continuously improve their predictive power.
This iterative workflow allows for the rapid generation and validation of therapeutic hypotheses.
Conclusion: A New Paradigm in Drug Discovery
This compound's support for deep tech startups like Creyon Bio, Avicenna Biosciences, and Relation Therapeutics highlights a paradigm shift in drug discovery. By integrating cutting-edge computational techniques with deep biological expertise, these companies are compressing development timelines, reducing costs, and increasing the probability of success for new medicines. For the scientific and drug development community, the methodologies being pioneered by these this compound-backed companies offer a compelling vision of a future where therapeutics are engineered with precision, predictability, and unprecedented speed. While the detailed experimental protocols and raw quantitative data of these companies remain proprietary, the overarching workflows and technological principles provide a clear roadmap for the future of data-driven drug discovery.
References
- 1. m.youtube.com [m.youtube.com]
- 2. This compound.com [this compound.com]
- 3. This compound - We are deep tech venture capital. (California / United States) | BEAMSTART Investor Profile [beamstart.com]
- 4. youtube.com [youtube.com]
- 5. This compound.com [this compound.com]
- 6. This compound.com [this compound.com]
- 7. This compound.com [this compound.com]
- 8. This compound.com [this compound.com]
- 9. This compound.com [this compound.com]
The Algorithmic Undercurrent: A Technical Guide to DCVC's Life Sciences Investment Philosophy
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the core tenets of DCVC's investment philosophy in the life sciences, a strategy deeply rooted in the application of "deep tech" to solve profound challenges in human health and biology. Moving beyond traditional venture capital, this compound and its specialized life sciences arm, this compound Bio, champion a computational-first approach, investing in platform-based companies that leverage artificial intelligence, machine learning, and massive datasets to fundamentally reshape the landscape of drug discovery, development, and therapeutic innovation.
Core Investment Tenets: A Computational Lens on Biology
This compound's life sciences investment strategy can be distilled into several core principles:
-
Platform-Centric Investing: this compound prioritizes companies developing computation-enhanced platforms capable of generating entire new categories of treatments and products, rather than focusing on individual drug candidates.[3] This strategy diversifies risk and creates a sustainable engine for innovation.
-
A "Conviction Investor" Mindset: this compound takes a long-term view on its investments, backing early-stage companies with transformative potential and supporting them through their growth trajectory.[5]
-
Experienced, Multidisciplinary Teams: The firm places a high value on founding teams that combine deep scientific expertise in areas like molecular biology, genetics, and chemistry with proficiency in computer science, engineering, and AI.[2]
Quantitative Snapshot of this compound's Life Sciences Investing
While specific financial details of every investment are not always public, the following tables provide an overview of this compound Bio's funding and a selection of notable funding rounds for their portfolio companies, illustrating the firm's commitment to capitalizing these deep-tech ventures.
| This compound Bio Fund | Fund Size | Close Date | Focus Areas |
| This compound Bio II | $350 Million | August 2020 | Deep Tech-enabled life sciences companies in human therapeutics, agriculture, and industrial biotech.[5] |
| This compound Bio III | $400 Million | October 2024 | AI-driven platforms for new medicines, sustainable food production, and climate solutions.[3] |
| Portfolio Company | Notable Funding Round | Date | Lead Investors/Participants | Stated Purpose |
| Creyon Bio | $40 Million (Seed & Series A) | March 2022 | This compound Bio, Lux Capital | To advance the development of the company's AI-powered platform for engineering oligonucleotide-based medicines.[6] |
| Umoja Biopharma | $263 Million (Series A & B) | As of August 2022 | - | To advance the company's in vivo CAR-T therapy platforms.[7] |
| Recursion | $50 Million Investment from NVIDIA | 2023 | NVIDIA | To accelerate the training of Recursion's AI models for drug discovery.[1] |
| Relation Therapeutics | $25 Million | June 2022 | This compound, Magnetic | To advance the company's platform for understanding disease biology using machine learning.[8] |
| Relation Therapeutics | $26 Million | December 2025 | This compound, NVIDIA NVentures, Magnetic Ventures | To further develop the company's osteoporosis program and expand its pipeline.[8][9] |
| Radionetics Oncology | Acquired by Lilly for up to $1 Billion | September 2024 | - | - |
| Nilo Therapeutics | $101 Million (Series A) | October 2024 | This compound Bio | To develop new treatments for autoimmune diseases.[10] |
| Syntax Bio | $15 Million | October 2024 | This compound Bio | To make cell therapy more accessible through streamlined manufacturing.[10] |
Case Studies in Deep Tech-Driven Life Sciences
To illustrate their investment philosophy in action, this section delves into the technological platforms of several key this compound portfolio companies.
Recursion Pharmaceuticals: Mapping Biology with AI-Powered Phenotypic Screening
Recursion has built a drug discovery platform that uses automated biology and advanced machine learning to create a "map" of human cellular biology.[5] This approach aims to move drug discovery from a target-centric to a phenotype-centric paradigm.
Experimental Workflow:
The core of Recursion's platform is a high-throughput, automated screening process that generates vast amounts of cellular imaging data.
Methodology:
-
Cellular Model Creation: Human cells are cultured and subjected to various perturbations to model different diseases. This can include genetic modifications (e.g., CRISPR-based knockouts) or exposure to disease-relevant stimuli.
-
Image Acquisition: An automated microscopy system captures high-resolution images of the cells after treatment. Each image contains a wealth of information about the cell's morphology, including the size and shape of the nucleus, mitochondria, and other organelles.
-
Feature Extraction: A deep learning model analyzes these images to extract a high-dimensional feature vector, or "phenotypic profile," for each well. This profile is a quantitative representation of the cell's morphological state.
AbCellera: A Full-Stack AI-Powered Antibody Discovery Engine
AbCellera has developed a platform to rapidly search, decode, and analyze natural immune systems to find antibodies that can be developed into new drugs.[11] Their technology integrates microfluidics, single-cell analysis, high-throughput genomics, and machine learning.[11]
Experimental Workflow:
Methodology:
-
Immunization: To elicit a robust immune response, an animal model (such as the Trianni humanized mouse which produces fully human antibodies) is immunized with the target antigen.[12]
-
B-Cell Isolation: Antibody-producing B-cells are isolated from the immunized animal.
-
Microfluidic Screening: The isolated B-cells are loaded onto a microfluidic chip where they are compartmentalized into individual nanoliter-volume chambers.[12] This allows for the high-throughput screening of millions of single B-cells.[12]
-
Hit Identification: Within the microfluidic device, the antibodies secreted by each B-cell are assayed for their ability to bind to the target antigen. B-cells that produce antigen-specific antibodies are identified as "hits."
-
Sequencing and AI Analysis: The antibody-encoding genes from the hit B-cells are sequenced. AbCellera's AI platform then analyzes this vast dataset to identify the most promising antibody candidates based on factors like binding affinity, specificity, and developability.[13]
-
Lead Optimization: The top candidates are then produced recombinantly and further characterized and optimized for therapeutic use.
Creyon Bio: Engineering Oligonucleotide-Based Medicines with AI
Creyon Bio is focused on engineering oligonucleotide-based medicines (OBMs), such as antisense oligonucleotides (ASOs) and siRNAs, with predictable safety and efficacy profiles.[6] Their platform uses machine learning to design novel OBMs with optimal pharmacological properties.[14]
Logical Workflow:
Methodology:
-
In Silico Engineering: These design rules are then used to engineer novel OBMs in silico with optimized properties for a specific therapeutic target. This allows for the rapid development of candidates with a higher probability of success in the clinic. For example, in partnership with The TNPO2 Foundation, Creyon developed a novel allele-selective Locked Nucleic Acid (LNA) ASO treatment candidate for an ultra-rare neurological disease.[14]
Umoja Biopharma: In Vivo Engineering of CAR-T Cells
Umoja Biopharma is pioneering an in vivo approach to CAR-T cell therapy, aiming to overcome the logistical and manufacturing challenges of conventional ex vivo methods.[16] Their VivoVec™ platform is designed to generate CAR-T cells directly within the patient's body.[16]
Signaling Pathway and Mechanism of Action (Conceptual):
Methodology:
-
VivoVec™ Administration: Umoja's VivoVec™ platform utilizes lentiviral particles that are administered directly to the patient.[9] These particles are engineered to specifically target and transduce the patient's T-cells.
-
In Vivo Transduction: Once in the body, the VivoVec™ particles deliver a gene encoding a Chimeric Antigen Receptor (CAR) into the patient's T-cells.[16] This process effectively turns the patient's own T-cells into cancer-fighting CAR-T cells.
-
Tumor Recognition and Killing: The newly engineered CAR-T cells then circulate through the body, and upon encountering a tumor cell that expresses the target antigen, the CAR is activated. This triggers the T-cell to kill the tumor cell and proliferate, mounting an anti-tumor immune response. This in vivo approach aims to eliminate the need for lymphodepleting chemotherapy.[9]
Conclusion: A New Paradigm in Life Sciences Innovation
This compound's investment philosophy in the life sciences represents a paradigm shift, moving away from a purely biology-driven approach to one that is deeply integrated with computation, data science, and engineering. By backing companies that are building robust, predictive platforms, this compound is not just funding the development of new drugs but is investing in the very infrastructure that will accelerate the future of medicine. For researchers, scientists, and drug development professionals, understanding this philosophy provides a window into the future of the industry—a future where the convergence of biology and AI will unlock unprecedented opportunities to improve human health.
References
- 1. This compound.com [this compound.com]
- 2. This compound.com [this compound.com]
- 3. synbiobeta.com [synbiobeta.com]
- 4. Big tech meets biotech: Recursion and the AI gold rush in pharma [pharmaceutical-technology.com]
- 5. Recursion Pharmaceuticals Case Study | Google Cloud [cloud.google.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Umoja’s Unified Approach to Exceeding the Limitations of Cell Therapy - BioSpace [biospace.com]
- 8. Home | Relation [relationrx.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. This compound.com [this compound.com]
- 11. thesiliconreview.com [thesiliconreview.com]
- 12. mlq.ai [mlq.ai]
- 13. medium.com [medium.com]
- 14. biotuesdays.com [biotuesdays.com]
- 15. oligotherapeutics.org [oligotherapeutics.org]
- 16. umoja-biopharma.com [umoja-biopharma.com]
The Confluence of Data and Biology: A Technical Guide to DCVC's Impact on Biotechnology
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction: The DCVC Paradigm - A New Blueprint for Biotech Innovation
Data Collective Venture Capital (this compound) has carved a unique and influential niche in the venture capital landscape by championing "deep tech" – companies leveraging complex computational and engineering challenges to address large-scale societal problems. This philosophy has profoundly impacted the biotechnology sector, where this compound has consistently backed companies that eschew traditional, single-asset drug development in favor of building robust, data-driven platforms. This whitepaper provides an in-depth technical examination of this compound's historical influence on biotech, dissecting the core technologies of its key portfolio companies and the experimental methodologies that underpin their groundbreaking work.
This compound's approach is predicated on the understanding that the future of biology is inextricably linked with the power of computation, artificial intelligence, and large-scale data analysis. By investing in platform-based companies, this compound has fostered a new generation of biotech innovators capable of systematically tackling disease, developing sustainable materials, and revolutionizing agriculture. This guide will delve into the specific scientific and technological advancements driven by these companies, offering a granular view for the scientific community.
Quantitative Impact of this compound's Biotech Investments
This compound's investment strategy has translated into significant financial backing for its portfolio companies, enabling them to build and scale their ambitious platforms. While a comprehensive breakdown of every funding round is not publicly available, the following table summarizes key investment data for a selection of this compound's prominent biotech portfolio companies, illustrating the substantial capital infusion driving their research and development.
| Company | Focus | Select Funding Rounds with this compound Participation | Notable Outcomes & Collaborations |
| Umoja Biopharma | In Vivo CAR-T Therapy | Series A, Series B | IND clearance for UB-VV111, preclinical data demonstrating in vivo CAR-T generation. |
| Avicenna Biosciences | AI-driven Drug Discovery | Seed Round | Patented novel ROCK inhibitors, lead candidates for ALS and Parkinson's disease.[1][2] |
| Creyon Bio | AI-enabled ASO Engineering | Seed, Series A | Rapid development of an ASO therapy for an ultra-rare disease in under a year.[3][4] |
| Recursion Pharmaceuticals | Phenomics-based Drug Discovery | Multiple Rounds | Publicly traded (NASDAQ: RXRX), multiple candidates in clinical trials.[5] |
| Relation Therapeutics | Single-cell Multi-omics & ML | Seed Round | Building a functional, single-cell atlas of human bone ("Osteomics"). |
| Pivot Bio | Microbial Nitrogen Fixation | Multiple Rounds | Commercializing microbial products that reduce the need for synthetic nitrogen fertilizers. |
| MycoWorks | Mycelium-based Materials | Multiple Rounds | Commercial-scale production of "Fine Mycelium" as a leather alternative.[2][6][7] |
| AbCellera | Antibody Discovery Platform | Series A | Publicly traded (NASDAQ: ABCL), multiple partnerships with major pharmaceutical companies. |
| Empirico | Human genetics-driven target discovery | Series B | Strategic collaboration with AbCellera to discover genetically validated drug targets.[8] |
Core Technologies and Experimental Protocols of Key this compound Biotech Portfolio Companies
This section details the innovative platforms and experimental methodologies of select this compound-funded companies that exemplify the firm's investment thesis.
Umoja Biopharma: In Vivo CAR-T Cell Generation
Umoja Biopharma is revolutionizing CAR-T cell therapy by engineering a patient's own T cells in vivo, obviating the need for costly and time-consuming ex vivo manufacturing.[9] This is achieved through their proprietary VivoVec™ platform.
Experimental Protocol: Preclinical Evaluation of UB-VV100 (In Vivo Anti-CD19 CAR-T)
-
Vector Administration: UB-VV100, a lentiviral vector, is administered to peripheral blood mononuclear cells (PBMCs) from healthy donors and patients with B-cell malignancies without additional stimulation.[10] In preclinical mouse models, UB-VV100 is injected intravenously or intraperitoneally.[6][10]
-
Monitoring T-Cell Transduction and Activation: T-cell activation is assessed by measuring the expression of activation markers like CD25 via flow cytometry at 3 days post-vector addition.[10] CAR T-cell transduction frequency is measured by detecting surface CAR expression at day 7.[10]
-
Rapamycin-Mediated Expansion (RACR™ System): Beginning on day 3, cultures are treated with rapamycin (B549165) (e.g., 10nM).[11] CAR T-cell expansion is monitored by flow cytometry and cell enumeration.[11]
-
Assessment of Anti-Tumor Activity:
-
In Vitro: CAR T-cell cytotoxicity is evaluated in co-culture with target tumor cells (e.g., Nalm-6).[12]
-
In Vivo: Humanized mouse models engrafted with B-cell tumors (e.g., Nalm-6) are treated with UB-VV100.[12] Tumor burden is monitored via bioluminescence imaging, and CAR T-cell persistence is assessed in peripheral blood, bone marrow, spleen, and liver by flow cytometry.[6]
-
Signaling Pathway: Umoja's RACR™ System
Umoja's Rapamycin-Activated Cytokine Receptor (RACR™) system provides a synthetic growth signal to the in vivo generated CAR-T cells. This system is designed to mimic the IL-2/IL-15 signaling pathway, crucial for T-cell proliferation and survival, and is activated by the small molecule rapamycin.[7][13][14][15]
References
- 1. alsnewstoday.com [alsnewstoday.com]
- 2. biospace.com [biospace.com]
- 3. Creyon Bio to Present Clinical Data on Rapid AI-Enabled Engineering of Oligonucleotide-Based Medicines [drug-dev.com]
- 4. Creyon Bio to Present Clinical Data on Rapid AI-Enabled [globenewswire.com]
- 5. cgtlive.com [cgtlive.com]
- 6. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 7. umoja-biopharma.com [umoja-biopharma.com]
- 8. pitchbook.com [pitchbook.com]
- 9. Umoja’s Unified Approach to Exceeding the Limitations of Cell Therapy - BioSpace [biospace.com]
- 10. Preclinical proof of concept for VivoVec, a lentiviral-based platform for in vivo CAR T-cell engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. umoja-biopharma.com [umoja-biopharma.com]
- 12. researchgate.net [researchgate.net]
- 13. umoja-biopharma.com [umoja-biopharma.com]
- 14. umoja-biopharma.com [umoja-biopharma.com]
- 15. umoja-biopharma.com [umoja-biopharma.com]
DCVC's Blueprint for University Spin-Outs: A Technical Guide to Deep Tech Investing
For Immediate Release
PALO ALTO, CA – December 10, 2025 – Data Collective Venture Capital (DCVC) has established itself as a leading investor in deep tech, with a significant focus on nurturing scientific breakthroughs from university laboratories into commercially viable enterprises. This guide provides an in-depth analysis of this compound's approach to identifying, funding, and scaling university spin-outs, tailored for an audience of researchers, scientists, and drug development professionals.
This compound's investment philosophy is rooted in backing companies that leverage fundamental scientific and engineering innovations, often combined with advanced computational techniques, to address large-scale global challenges.[1] The firm's portfolio showcases a strong inclination towards sectors like computational biology, artificial intelligence, and sustainable agriculture, with many of their key investments originating from academic research.
Core Investment Thesis: The Primacy of "Deep Tech"
This compound's strategy revolves around "deep tech," which they define as technologies founded on substantial scientific discovery or engineering innovation.[1] This focus inherently aligns with the nature of university spin-outs, which are born from years of rigorous academic research. The firm seeks out entrepreneurs who are not just building businesses, but are pioneering solutions to "trillion-dollar problems" in industries that have long been resistant to change.[2]
Key tenets of this compound's investment thesis for university spin-outs include:
-
Computational Advantage: A strong preference for companies that utilize computational approaches, such as AI, machine learning, and large-scale data analysis, to solve complex scientific and engineering challenges.[2]
-
Proprietary Data: A belief in the power of unique and defensible datasets as a core competitive advantage.[3]
-
World-Class Scientific Teams: this compound places a high value on the scientific and technical expertise of the founding team, often comprising published scientists and domain experts.[4]
-
Long-Term Vision: An understanding that deep tech ventures require patient capital and a long-term perspective to bring transformative technologies to market.[5]
Quantitative Snapshot: Investment in University Spin-Outs
While this compound does not publicly disclose aggregated data on its university spin-out investments, a look at some of their prominent portfolio companies that originated from academic research provides insight into their financial commitment.
| Company | University Origin | Technology Focus | Notable this compound-led/Participated Funding Rounds |
| Recursion Pharmaceuticals | University of Utah | AI-powered drug discovery | Series B (
|
| Pivot Bio | Academic Research Roots | Microbial nitrogen fixation for agriculture | Series B (
|
Case Study: Recursion Pharmaceuticals - From University Lab to Public Company
Recursion Pharmaceuticals, a spin-out from the University of Utah, exemplifies this compound's approach to investing in computationally-driven life sciences companies.[6]
Experimental Workflow: The Recursion Operating System (OS)
Recursion's core technology is the Recursion OS, a platform that combines automated wet-lab experiments with artificial intelligence to discover new drug candidates.[9] While detailed proprietary protocols are not public, the general workflow can be outlined as follows:
-
High-Throughput Cellular Imaging: Human cells are cultured and subjected to a wide array of perturbations, including genetic modifications and exposure to thousands of chemical compounds. Automated microscopy captures high-resolution images of these cells.
-
Phenomic Data Extraction: Sophisticated computer vision algorithms analyze the images to extract thousands of morphological features from each cell, creating a detailed "phenomic" profile.
-
Biological and Chemical Mapping: By conducting millions of these experiments weekly, Recursion builds vast, proprietary maps of biology and chemistry, which are used to identify novel therapeutic targets and drug candidates.[6][9]
Case Study: Pivot Bio - Revolutionizing Agriculture with Microbial Engineering
Pivot Bio, born out of deep expertise in microbiology and computational biology, is another cornerstone of this compound's portfolio that addresses a fundamental global need: sustainable agriculture.
Experimental Protocol: Engineering Nitrogen-Fixing Microbes
Pivot Bio's technology centers on reawakening the latent nitrogen-fixing capabilities of soil microbes. Their process, while proprietary, involves the following key steps:
-
Microbiome Mapping: The company's scientists collect soil samples from various agricultural environments and perform deep genetic sequencing to map the trillions of microbes present in the crop's microbiome.[11]
-
Identification of Nitrogen-Fixing Genes: Using computational tools, they identify specific microbes that possess the genetic machinery for nitrogen fixation, even if it is dormant.
-
Gene Editing: Pivot Bio employs precise gene editing techniques to "turn on" these nitrogen-fixing genes, enabling the microbes to convert atmospheric nitrogen into a form that plants can readily absorb.[11]
-
Fermentation and Formulation: The engineered microbes are then mass-produced through a fermentation process and formulated into a product that can be applied to crops at planting.[12]
-
Symbiotic Nitrogen Delivery: Once in the soil, the microbes form a symbiotic relationship with the plant's roots, providing a consistent supply of nitrogen throughout the growing season.[8]
This compound's Engagement with University Ecosystems
While this compound does not publicize a formal, step-by-step playbook for engaging with university spin-outs, their approach can be characterized as a hands-on, science-first partnership. The firm's team includes individuals with deep scientific backgrounds, enabling them to engage with academic founders on a peer level.[4]
The logical relationship for a university spin-out seeking engagement with a venture capital firm like this compound can be visualized as follows:
References
- 1. This compound: Investment Firm Applying Deep Tech [excedr.com]
- 2. This compound.com [this compound.com]
- 3. This compound.com [this compound.com]
- 4. This compound.com [this compound.com]
- 5. This compound.com [this compound.com]
- 6. Recursion Pharmaceuticals, Inc. [ir.recursion.com]
- 7. Big tech meets biotech: Recursion and the AI gold rush in pharma [pharmaceutical-technology.com]
- 8. Pivot Bio is using microbial nitrogen to make agriculture more sustainable | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 9. Technology [recursion.com]
- 10. Recursion Pharmaceuticals: An AI-Powered Drug Discovery Powerhouse [kavout.com]
- 11. pivotbio.com [pivotbio.com]
- 12. Pivot bio | Made for Planet [madeforplanet.com]
The Digital Compass: How DCVC Navigates the Landscape of Scientific Innovation
An In-depth Guide to Identifying and Cultivating Breakthrough Ventures
For researchers, scientists, and professionals in drug development, the journey from a groundbreaking discovery to a market-ready solution is often as challenging as the initial scientific endeavor itself. Venture capital firms play a crucial role in bridging this gap, but their evaluation processes can appear opaque. This technical guide illuminates the methodology of one such firm, DCVC, known for its "deep tech" investment thesis. By wedding computational advancements with scientific and engineering breakthroughs, this compound has carved a niche in identifying and nurturing companies poised to solve real-world problems on a global scale.
This document provides a comprehensive overview of this compound's core investment philosophy, followed by a detailed examination of their scientific due diligence process through the lens of two of their portfolio companies: Recursion Pharmaceuticals in the realm of drug discovery and Fervo Energy in climate technology.
The this compound Blueprint: A Virtuous Cycle of Data and Computation
This compound's investment strategy is rooted in identifying companies that leverage a "virtuous cycle" of proprietary data and computational analysis to create a defensible competitive advantage.[1] This approach is particularly well-suited for scientific innovations that can generate vast and complex datasets. The firm seeks out entrepreneurs with profound industry expertise who are applying advanced computational techniques, such as artificial intelligence and machine learning, to disrupt established industries.[1]
A cornerstone of the this compound philosophy is the pursuit of "capex-light" models in the initial phases of a company's growth.[2] This strategy prioritizes innovations that can achieve significant milestones and de-risk their technology through computational and data-driven approaches before requiring substantial capital for physical infrastructure.
Key Pillars of this compound's Scientific Evaluation:
-
Proprietary Data Generation: The ability of a company to generate a unique and ever-expanding dataset is a critical factor. This data serves as the foundation for training and refining computational models, creating a moat that is difficult for competitors to replicate.
-
Computational Advantage: this compound looks for a clear demonstration of how a company's algorithms and computational workflows provide a significant edge in speed, accuracy, or insight compared to traditional methods.
-
Scalability of the Platform: The underlying technology must have the potential to be applied to a wide range of problems or a large market, ensuring that the initial innovation can lead to a pipeline of future products or applications.
-
Technical Risk Mitigation: this compound's due diligence process heavily scrutinizes the technical feasibility of the proposed innovation. This involves a deep dive into the underlying science, the experimental validation, and the team's ability to execute on their technical roadmap.
-
Strength of the Founding Team: A team of seasoned experts with a deep understanding of both the scientific domain and the computational tools is considered essential for navigating the complexities of deep tech ventures.
The following logical diagram illustrates the core tenets of this compound's investment thesis, highlighting the interconnectedness of these key pillars.
Case Study 1: Recursion Pharmaceuticals - Industrializing Drug Discovery
This compound's investment in Recursion Pharmaceuticals exemplifies their focus on companies that are fundamentally changing the paradigm of an industry through a data-first, computational approach. Recursion's mission is to industrialize drug discovery by creating massive, high-dimensional biological datasets and using machine learning to find new therapies.
The Scientific Innovation: High-Content Screening at Scale
At the heart of Recursion's platform is a massively parallel, automated system for conducting high-content screening (HCS) experiments.[3] This involves treating cells with a wide array of perturbations (e.g., chemical compounds, genetic modifications) and then using automated microscopy to capture detailed images of the cellular response.
The "Cell Painting" assay is a key component of this process. It utilizes a cocktail of fluorescent dyes that stain different cellular compartments, allowing for the visualization and quantification of hundreds of morphological features.[4][5] This rich, image-based data provides a detailed "phenotypic fingerprint" of the cell's state.
The following diagram illustrates the high-level experimental workflow employed by Recursion Pharmaceuticals.
Experimental Protocol: The Cell Painting Assay
The following is a generalized protocol for the Cell Painting assay, based on published methods.[4][6]
1. Cell Culture and Plating:
-
Cells of interest are cultured in appropriate media and conditions.
-
Cells are seeded into multi-well plates (e.g., 384-well plates) at a density that allows for sub-confluent growth during the experiment.
2. Perturbation:
-
Cells are treated with a library of small molecules, genetic perturbations (e.g., CRISPR, siRNA), or other agents of interest.
-
Appropriate controls (e.g., vehicle-only, untreated) are included on each plate.
-
Incubation time post-perturbation is typically 24-48 hours.
3. Staining:
-
Cells are fixed with a solution such as 4% paraformaldehyde.
-
Cells are permeabilized to allow for intracellular staining.
-
A cocktail of fluorescent dyes is added to stain various cellular compartments. A typical Cell Painting cocktail includes:
-
Hoechst 33342: Stains the nucleus (DNA).
-
Phalloidin: Stains actin filaments.
-
MitoTracker Red CMXRos: Stains mitochondria.
-
WGA (Wheat Germ Agglutinin): Stains the Golgi apparatus and plasma membrane.
-
Concanavalin A: Stains the endoplasmic reticulum.
-
SYTO 14: Stains nucleoli and cytoplasmic RNA.
-
4. Imaging:
-
Plates are imaged using a high-throughput, automated fluorescence microscope.
-
Images are captured in multiple channels corresponding to the different fluorescent dyes.
5. Image Analysis:
-
Automated image analysis software is used to identify individual cells and subcellular compartments.
-
A large number of morphological features (~1,500 per cell) are extracted, including measures of size, shape, texture, intensity, and colocalization of the different stains.[5]
Quantitative Data and this compound's Evaluation
For a company like Recursion, this compound's due diligence would focus on the following quantitative aspects:
| Metric | Description | Significance for this compound's Evaluation |
| Dataset Size | The total volume of image and derived feature data generated. Recursion has reported datasets in the petabyte scale. | Demonstrates the scale of proprietary data generation, a key component of the "virtuous cycle." |
| Throughput | The number of wells or perturbations that can be processed per week. | Indicates the scalability of the platform and the speed at which new data can be acquired. |
| Feature Dimensionality | The number of morphological features extracted per cell. | A higher number of features provides a more detailed and nuanced cellular profile, enhancing the predictive power of the AI models. |
| Hit Rate | The frequency at which the platform identifies promising drug candidates compared to traditional screening methods. | A key indicator of the platform's efficiency and its potential to reduce the time and cost of drug discovery. |
| Predictive Accuracy | The ability of the machine learning models to accurately classify compounds, predict mechanisms of action, or identify potential toxicities. | Validates the computational advantage of the platform. |
By presenting a compelling case built on these quantitative metrics, Recursion was able to demonstrate the power of its platform to de-risk drug discovery and create a scalable engine for therapeutic development, aligning perfectly with this compound's investment thesis.
Case Study 2: Fervo Energy - Unlocking Geothermal Potential
This compound's investment in Fervo Energy highlights their commitment to applying proven technologies from one industry to unlock innovation in another, particularly in the critical area of climate tech. Fervo is adapting techniques from the oil and gas sector to make geothermal energy a more scalable and cost-effective source of clean power.
The Scientific Innovation: Horizontal Drilling and Fiber Optic Sensing
Traditional geothermal energy has been limited to locations with naturally occurring hot, permeable rock formations. Fervo's innovation lies in the application of two key technologies:
-
Horizontal Drilling: By drilling horizontally through geothermal reservoirs, Fervo can create a much larger surface area for heat exchange compared to traditional vertical wells.[7] This allows for more efficient energy extraction from a wider range of geological formations.
-
Distributed Fiber Optic Sensing (DFOS): Fervo embeds fiber optic cables along the length of their wells. These cables act as a dense network of sensors, providing real-time data on temperature, strain, and acoustic signals along the entire wellbore.[8] This data is crucial for optimizing well placement, managing reservoir performance, and ensuring the long-term productivity of the geothermal asset.
The following diagram illustrates the workflow for Fervo Energy's geothermal development.
Experimental Protocol: Distributed Fiber Optic Sensing (DFOS)
The following provides a general overview of the DFOS data acquisition and analysis process as applied by Fervo.
1. Data Acquisition:
-
A fiber optic cable is deployed along the length of the horizontal well, either permanently installed behind the casing or temporarily deployed.
-
An interrogator unit at the surface sends pulses of laser light down the fiber.
-
The interrogator measures the backscattered light, which is affected by changes in temperature, strain, and acoustic vibrations along the fiber.
-
Three main types of data are collected:
-
Distributed Temperature Sensing (DTS): Measures temperature at high resolution along the fiber.
-
Distributed Acoustic Sensing (DAS): Detects acoustic signals, which can indicate fluid flow and seismic activity.
-
Distributed Strain Sensing (DSS): Measures strain on the fiber, which can be related to changes in pressure and rock mechanics.
-
2. Data Analysis:
-
The raw data from the interrogator is processed to generate temperature, acoustic, and strain profiles along the wellbore as a function of time.
-
This data is used to:
-
Monitor the effectiveness of hydraulic stimulation in creating fractures.
-
Identify the locations where fluid is flowing into and out of the well.
-
Optimize the flow rates of injection and production wells to maximize heat extraction.
-
Detect any potential issues, such as short-circuiting of fluid flow.
-
Quantitative Data and this compound's Evaluation
In evaluating Fervo Energy, this compound would have focused on quantitative metrics that demonstrate the technical and commercial viability of their approach.
| Metric | Description | Significance for this compound's Evaluation |
| Drilling Efficiency | The rate of penetration and the time required to drill a horizontal well to the target depth. | Improvements in drilling efficiency, often benchmarked against oil and gas industry standards, demonstrate a clear path to cost reduction. |
| Well Productivity | The flow rate and temperature of the geothermal fluid produced from a well. | Higher productivity per well is directly correlated with the economic viability of a project. |
| Reservoir Performance | The long-term sustainability of heat extraction from the geothermal reservoir, as monitored by DFOS. | Provides confidence in the longevity and reliability of the power generation asset. |
| Power Output | The net electrical power generated from a geothermal well or project. | The ultimate measure of the project's success and its contribution to the clean energy transition. |
| Levelized Cost of Energy (LCOE) | The estimated cost of generating electricity over the lifetime of the project, compared to other energy sources. | A key indicator of the technology's competitiveness in the broader energy market. |
Fervo's ability to provide hard data on these metrics, backed by the real-time insights from their DFOS technology, would have been a compelling factor in this compound's investment decision. This data-driven approach to de-risking a capital-intensive industry aligns with this compound's core principles.
Conclusion
This compound's approach to identifying promising scientific innovations is a testament to the power of combining deep scientific expertise with a keen understanding of the transformative potential of data and computation. By focusing on companies that can create a virtuous cycle of proprietary data and algorithmic advantage, this compound is able to invest in truly disruptive technologies while mitigating technical and financial risk. The case studies of Recursion Pharmaceuticals and Fervo Energy demonstrate how this thesis is applied in practice, from the microscopic world of cellular biology to the geological scale of geothermal energy. For scientists and entrepreneurs seeking to translate their innovations into real-world impact, understanding this data-driven, computationally-focused approach to venture capital is more crucial than ever.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Accelerating Drug Discovery with High Content Screening | Core Life Analytics [corelifeanalytics.com]
- 4. Cell Painting, a high-content image-based assay for morphological profiling using multiplexed fluorescent dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Painting, a high-content image-based assay for morphological profiling using multiplexed fluorescent dyes | Springer Nature Experiments [experiments.springernature.com]
- 6. biorxiv.org [biorxiv.org]
- 7. publications.mygeoenergynow.org [publications.mygeoenergynow.org]
- 8. pangea.stanford.edu [pangea.stanford.edu]
Safety Operating Guide
Essential Safety and Logistical Information
Proper disposal of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is critical for laboratory safety and environmental protection. As a nephrotoxin and a metabolite of trichloroethylene (B50587), this compound presents significant health risks.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound, ensuring adherence to best practices in laboratory safety.
This compound is a hazardous chemical that requires careful handling. It is fatal if swallowed, in contact with skin, or if inhaled, and may cause an allergic skin reaction.[3] It is also very toxic to aquatic life.[3][4] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following PPE is worn:
-
Chemical-resistant gloves
-
Safety goggles with side-shields
-
A lab coat or chemical-resistant suit[5]
-
In cases of potential aerosol or dust generation, a particulate respirator is necessary.[3][5]
Spill Procedures
In the event of a this compound spill, follow these procedures:
-
Minor Spills:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite, sand, or earth).
-
Carefully collect the absorbed material into a designated, labeled hazardous waste container.[3]
-
Clean the spill area with a suitable decontamination solution.
-
Dispose of all contaminated materials as hazardous waste.[5]
-
-
Major Spills:
-
Evacuate the laboratory and alert others in the vicinity.
-
Contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.
-
Prevent entry to the contaminated area until it has been professionally decontaminated.
-
Quantitative Data
The following table summarizes the key physical and chemical properties of this compound:
| Property | Value | Source |
| Molecular Formula | C5H7Cl2NO2S | [6] |
| Molecular Weight | 216.08 g/mol | [6] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO and Methanol | [1][7] |
Experimental Protocol: Disposal of this compound Waste
This protocol outlines the step-by-step procedure for the safe disposal of this compound waste. Note: Always consult and adhere to your institution's specific hazardous waste management guidelines and local, state, and federal regulations.[5]
Materials
-
Designated hazardous waste container (clearly labeled)
-
Appropriate PPE (see above)
-
Chemical spill kit
Procedure
-
Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name "S-(1,2-dichlorovinyl)-L-cysteine," and the appropriate hazard symbols (e.g., toxic, environmentally hazardous).
-
Solid Waste:
-
Place contaminated solid waste (e.g., gloves, weigh boats, paper towels) directly into the designated hazardous waste container.
-
Ensure the container is kept closed when not in use.
-
-
Liquid Waste:
-
Collect this compound solutions in a compatible, sealed, and clearly labeled hazardous waste container.
-
Do not pour this compound solutions down the drain.
-
-
Storage: Store the hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.
-
Final Disposal: Once the container is full, or in accordance with your institution's policies, arrange for pickup by your institution's EHS office or a licensed hazardous waste disposal contractor.[8]
Visual Guidance
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: A workflow diagram for the safe disposal of this compound waste.
Hypothetical this compound Decomposition Pathway
While the precise decomposition products of this compound under various environmental conditions require specific experimental determination, a hypothetical pathway can be conceptualized based on its chemical structure.
Caption: A hypothetical decomposition pathway for this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Assessment of the genotoxicity of trichloroethylene and its metabolite, S-(1,2-dichlorovinyl)-L-cysteine (this compound), in the comet assay in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. S-(1,2-Dichlorovinyl)-L-cysteine | C5H7Cl2NO2S | CID 5473611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | TargetMol [targetmol.com]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
